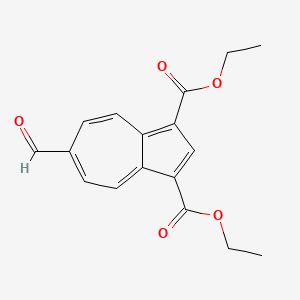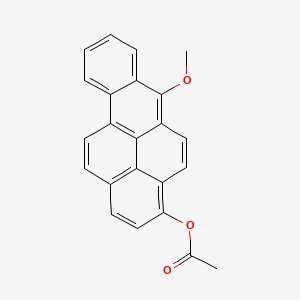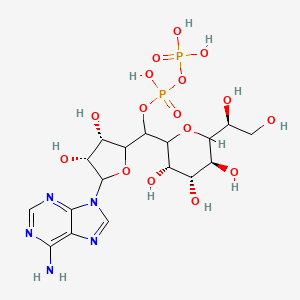
Adenosine 5'-diphosphate-glycero-mannoheptose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 5’-diphosphate-glycero-mannoheptose: is a nucleotide-linked sugar compound that plays a crucial role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. This compound is involved in the formation of the inner core of lipopolysaccharides, which are essential components of the bacterial outer membrane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of adenosine 5’-diphosphate-glycero-mannoheptose typically involves the isolation from bacterial cultures. For instance, it can be isolated from heptose transferase-less mutants of Salmonella minnesota and Shigella sonnei. The bacteria are cultivated in a fermentor, and the cells are harvested in the late exponential phase. The nucleotides are then extracted using cold perchloric acid and separated using paper chromatography .
Industrial Production Methods: The use of advanced chromatography techniques ensures the isolation of pure nucleotide-linked heptoses .
Análisis De Reacciones Químicas
Types of Reactions: Adenosine 5’-diphosphate-glycero-mannoheptose undergoes various chemical reactions, including epimerization and enzymatic transformations. One notable reaction is the transformation of ADP-D-glycero-D-mannoheptose to ADP-L-glycero-D-mannoheptose via the action of ADP-D-glycero-D-mannoheptose-6-epimerase .
Common Reagents and Conditions: The reactions involving adenosine 5’-diphosphate-glycero-mannoheptose often require specific enzymes, such as heptose transferases and epimerases. These reactions typically occur under mild conditions, such as physiological pH and temperature .
Major Products: The major products formed from the reactions of adenosine 5’-diphosphate-glycero-mannoheptose include various epimers and derivatives that are incorporated into the lipopolysaccharide structure of bacteria .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, adenosine 5’-diphosphate-glycero-mannoheptose is used as a model compound to study nucleotide-sugar interactions and the biosynthesis of complex carbohydrates .
Biology: In biological research, this compound is essential for understanding the biosynthesis of lipopolysaccharides in Gram-negative bacteria. It serves as a substrate for heptose transferases, which are crucial for the assembly of the bacterial outer membrane .
Medicine: In medicine, adenosine 5’-diphosphate-glycero-mannoheptose is studied for its role in bacterial pathogenesis. Understanding its biosynthesis and function can lead to the development of novel antibiotics targeting the lipopolysaccharide biosynthesis pathway .
Industry: In the industrial sector, this compound can be used in the production of bacterial lipopolysaccharides for research and diagnostic purposes .
Mecanismo De Acción
Adenosine 5’-diphosphate-glycero-mannoheptose exerts its effects by serving as a substrate for heptose transferases, which incorporate it into the lipopolysaccharide structure of Gram-negative bacteria. The molecular targets include various enzymes involved in the biosynthesis pathway, such as heptose transferases and epimerases. These enzymes catalyze the transfer and modification of the heptose moiety, leading to the formation of the inner core of lipopolysaccharides .
Comparación Con Compuestos Similares
Adenosine 5’-diphosphate-glucose: Another nucleotide-linked sugar involved in carbohydrate biosynthesis.
Adenosine 5’-diphosphate-ribose: A compound involved in cellular signaling and metabolism.
Uniqueness: Adenosine 5’-diphosphate-glycero-mannoheptose is unique due to its specific role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. Unlike other nucleotide-linked sugars, it is directly involved in the formation of the inner core of lipopolysaccharides, making it essential for bacterial outer membrane integrity and function .
Propiedades
Número CAS |
80186-87-4 |
|---|---|
Fórmula molecular |
C17H27N5O16P2 |
Peso molecular |
619.4 g/mol |
Nombre IUPAC |
[[(3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S)-6-[(1S)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]methyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H27N5O16P2/c18-15-5-16(20-2-19-15)22(3-21-5)17-10(29)9(28)13(36-17)14(37-40(33,34)38-39(30,31)32)12-8(27)6(25)7(26)11(35-12)4(24)1-23/h2-4,6-14,17,23-29H,1H2,(H,33,34)(H2,18,19,20)(H2,30,31,32)/t4-,6-,7-,8-,9-,10+,11?,12?,13?,14?,17?/m0/s1 |
Clave InChI |
ZLCOQKCHOKULQU-QRPVWZTISA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H](C(O3)C(C4[C@H]([C@H]([C@@H](C(O4)[C@H](CO)O)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(C4C(C(C(C(O4)C(CO)O)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


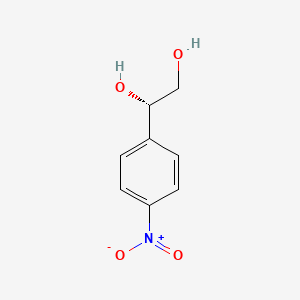

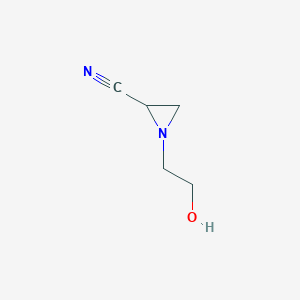

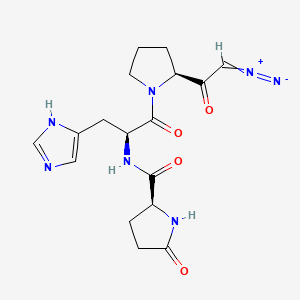
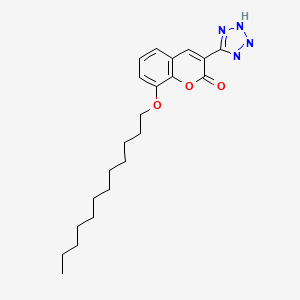
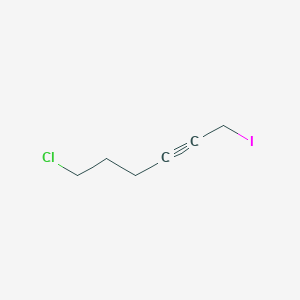
![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)

![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)

